4-amino-2-(1H-pyrazol-4-yl)butanoicaciddihydrochloride
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Overview
Description
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11N3O2.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride typically involves the reaction of pyrazole derivatives with amino acids under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole with 2-bromo-4-chlorobutanoic acid, followed by hydrolysis and purification steps to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride
- 4-(1H-pyrazol-4-yl)butanoic acid
- 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride
Uniqueness
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying the structure-activity relationships of pyrazole derivatives .
Properties
Molecular Formula |
C7H13Cl2N3O2 |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
4-amino-2-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-2-1-6(7(11)12)5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H |
InChI Key |
NTYDQAGWQHRJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(CCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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